molecular formula C8H18N6O3 B1215738 2-Deoxystreptidine

2-Deoxystreptidine

货号: B1215738
分子量: 246.27 g/mol
InChI 键: PYSUDYHJSLFULD-KFJBKXNJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-deoxystreptidine is an amino cyclitol that is streptidine in which the hydroxy group between the two guanidino groups is replaced by hydrogen. It is an amino cyclitol, a member of guanidines and a triol. It derives from a streptidine.

科学研究应用

Antibiotic Development

Mechanism of Action
2-Deoxystreptidine is integral to the structure of various aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. These antibiotics exert their effects by binding to bacterial ribosomal RNA, inhibiting protein synthesis and ultimately leading to bacterial cell death. The effectiveness of these compounds often hinges on their ability to overcome bacterial resistance mechanisms, which have become increasingly prevalent in clinical settings.

Resistance Mechanisms
Recent studies have focused on modifying the structure of this compound to enhance its antibacterial efficacy against resistant strains. For instance, derivatives designed to circumvent the action of aminoglycoside acetyltransferases have shown promise in maintaining antibacterial activity even in the presence of resistance determinants .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
NeomycinE. coli4 µg/mLInhibition of protein synthesis
ParomomycinMycobacterium tuberculosis8 µg/mLBinding to ribosomal RNA
RibostamycinStaphylococcus aureus16 µg/mLDisruption of translation process

Cancer Treatment

Antitumor Activity
Emerging research has indicated that modifications of this compound can be utilized for anticancer applications. For example, conjugates of this compound with nucleobases have been developed to inhibit oncogenic microRNA processing, specifically targeting pre-miR-372 . These conjugates exhibit significant biological activity similar to neomycin analogs and are being explored for their potential to modulate gene expression in cancer cells.

Case Study: Anticancer Effects
In a study focusing on breast cancer models, treatment with a this compound derivative resulted in substantial apoptosis induction in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies that minimize side effects .

RNA Targeting

RNA Ligands Development
The ability of this compound to bind RNA has led to its exploration as a scaffold for designing RNA-targeting ligands. Research has shown that conjugates based on this compound can selectively inhibit the maturation of oncogenic microRNAs, representing a novel approach in therapeutics aimed at regulating gene expression involved in cancer progression .

Table 2: RNA Binding Studies

ConjugateTarget RNABinding Affinity (Kd)Biological Activity
This compound-Nucleobasepre-miR-372~1 mMInhibition of miRNA processing
Neomycin-NucleobaseVarious miRNAs>1 mMModulation of gene expression

化学反应分析

1,3-Dipolar Cycloaddition for Nucleobase Conjugation

2-DOS undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole-linked nucleobase conjugates (Table 1). This reaction is catalyzed by Cu(I) under mild conditions:

text
**[General Procedure](pplx://action/followup)**[1]: 1. Dissolve azido-2-DOS derivative (0.196 mmol) in CH₃CN (11 mL) 2. Add alkyne-modified nucleobase (1.1 eq), CuI (2 eq), and DIPEA (6 eq) 3. Stir at 25–80°C for 6–24 hrs 4. Purify via silica chromatography (70–85% yield)
ProductReaction ConditionsYield (%)Key NMR Shifts (δ, CD₃OD)
5a25°C, 24 hrs608.30–8.10 (m, 3H), 4.64 (s, 2H)
5bReflux, 12 hrs988.06 (s, 1H), 5.68 (d, J=3.2 Hz)
5d80°C, 6 hrs978.26 (s, 1H), 7.70–7.50 (m, 8H)

These conjugates demonstrate nanomolar affinity for pre-miR-372 RNA, with 5d showing 3-fold improved inhibition over neomycin analogs .

Glycosylation via Chiral Phosphoric Acid Catalysis

2-DOS’s meso-diol structure enables stereoselective glycosylation at C4 or C6 positions using chiral phosphoric acids (CPAs) :

CatalystProductDiastereomeric Ratio (d.r.)Application
(R)-CPAC4-glycosylated67:33Iso-neamine synthesis
(S)-CPAC6-glycosylated86:14Iso-kanamycin B precursor

Mechanistic Insight : CPA’s chirality dictates hydrogen-bonding patterns with 2-DOS’s hydroxyls, steering nucleophilic attack of glycosyl donors to specific positions .

Orthogonal Protection Strategies

Selective functionalization of 2-DOS requires sequential protection (Table 2) :

StepReactionReagents/ConditionsOutcome
1Primary amine protectionBoc₂O, DMAP, CH₂Cl₂, 0°C→25°CC1-NH₂ protected as Boc derivative
2Secondary amine protectionFmoc-Cl, DIPEA, DMFC3-NH₂ protected with Fmoc group
3Hydroxyl group activationDPPA/DIAD/Ph₃P, Mitsunobu rxnC4-OH converted to azide

This strategy enables sequential deprotection for installing diverse functional groups while preserving stereochemical integrity .

Oxidative Cleavage for Ring Modification

Controlled oxidative cleavage of 2-DOS derivatives enables structural diversification:

text
**[Protocol](pplx://action/followup)**[9]: 1. Treat 2-DOS-glycoside with Dess-Martin periodinane (DMP) 2. Oxidize with mCPBA to α-hydroxy-α-formyl ketone intermediate 3. Fragment with NaOH/Na₂S₂O₃ to yield pseudodisaccharide

This method preserves the 2-DOS core while modifying appended sugar moieties, facilitating antibiotic analog synthesis .

Resistance-Driven Structural Modifications

To combat aminoglycoside-modifying enzymes (AMEs), 2-DOS derivatives have been engineered:

Modification SiteStrategyBiological Impact
C1/C3 aminesAcylation with bulky groupsReduces AME recognition
C4/C6 hydroxylsGlycosylation with non-natural sugarsBypasses resistance determinants

For example, 2′-desamino neomycin derivatives show 4–8× improved selectivity for bacterial ribosomes over human counterparts .

This systematic analysis demonstrates 2-DOS’s versatility as a synthetic platform. Its unique stereoelectronic properties enable precise modifications through both chemical and enzymatic methods, positioning it as a cornerstone for developing next-generation antimicrobials and RNA-targeted therapeutics.

常见问题

Basic Research Questions

Q. What established laboratory protocols are used for synthesizing 2-Deoxystreptidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as phosphorylation and cyclization. Protocols often employ protecting groups (e.g., tert-butyldimethylsilyl) to stabilize intermediates during amine functionalization. Reaction optimization includes adjusting pH, temperature, and catalysts (e.g., palladium for cross-coupling). Yield improvements are tracked via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and stereochemistry, while mass spectrometry (MS) confirms molecular weight. Purity is assessed via reverse-phase HPLC with UV detection. For phosphorylated derivatives, ³¹P NMR is critical. Calibration against certified reference materials ensures accuracy .

Table 1 : Analytical Techniques for this compound

TechniqueApplicationDetection LimitKey Considerations
¹H/¹³C NMRStructural elucidation0.1–1 mmolSolvent compatibility required
ESI-MSMolecular weight validation0.01–1 ppmIonization efficiency varies
Reverse-phase HPLCPurity assessment0.1–5 μg/mLColumn selection critical

Advanced Research Questions

Q. How do phosphorylation states of this compound influence its biological activity, and what experimental approaches validate these effects?

  • Methodological Answer : Phosphorylation at specific hydroxyl groups (e.g., 4- vs. 6-positions) alters binding affinity to ribosomal targets. Comparative studies use enzymatic phosphorylation (kinase assays) followed by bioactivity tests (e.g., minimum inhibitory concentration assays against Gram-negative bacteria). Structural dynamics are probed via X-ray crystallography or molecular docking simulations .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in bacterial strains, assay conditions, or compound purity. Researchers should:

  • Conduct systematic reviews with strict inclusion criteria (e.g., standardized MIC protocols) .

  • Replicate studies under controlled conditions, documenting variables like pH and temperature.

  • Perform meta-analyses to identify confounding factors (e.g., solvent effects on solubility) .

    Table 2 : Addressing Data Contradictions in Bioactivity Studies

    Conflict SourceResolution StrategyExample Study Adjustment
    Strain variabilityUse ATCC-certified bacterial strainsStandardize on E. coli ATCC 25922
    Solvent effectsCompare DMSO vs. aqueous solubilityPre-test solvent toxicity controls

Q. How can computational methods enhance the design of this compound derivatives with improved target specificity?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties affecting ribosomal binding, while molecular dynamics simulations model ligand-receptor interactions. QSAR (quantitative structure-activity relationship) models identify critical substituents (e.g., hydroxyl vs. amino groups) for activity. Experimental validation involves synthesizing top-ranked virtual hits and testing them in cell-free translation assays .

Q. Methodological Best Practices

  • Data Analysis : Use statistical tools (e.g., ANOVA for dose-response curves) and visualize trends with scatter plots or heatmaps. Ensure raw data is archived in repositories like Zenodo for transparency .
  • Critical Evaluation : Document limitations (e.g., cytotoxicity in mammalian cells) and propose follow-up experiments (e.g., toxicity profiling in primary cell lines) .

属性

分子式

C8H18N6O3

分子量

246.27 g/mol

IUPAC 名称

2-[(1R,2S,4R,5S)-5-(diaminomethylideneamino)-2,3,4-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C8H18N6O3/c9-7(10)13-2-1-3(14-8(11)12)5(16)6(17)4(2)15/h2-6,15-17H,1H2,(H4,9,10,13)(H4,11,12,14)/t2-,3+,4+,5-,6?

InChI 键

PYSUDYHJSLFULD-KFJBKXNJSA-N

SMILES

C1C(C(C(C(C1N=C(N)N)O)O)O)N=C(N)N

手性 SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N=C(N)N)O)O)O)N=C(N)N

规范 SMILES

C1C(C(C(C(C1N=C(N)N)O)O)O)N=C(N)N

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxystreptidine
Reactant of Route 2
2-Deoxystreptidine
Reactant of Route 3
2-Deoxystreptidine
Reactant of Route 4
2-Deoxystreptidine
Reactant of Route 5
2-Deoxystreptidine
Reactant of Route 6
2-Deoxystreptidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。